

Validating Vorasidenib's Target Engagement: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Vorasidenib	
Cat. No.:	B611703	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Vorasidenib**'s performance against other IDH inhibitors, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of **Vorasidenib**'s target engagement both in vitro and in vivo.

Vorasidenib is a first-in-class, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4][5][6] Mutations in IDH1 and IDH2 lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in the development and progression of certain cancers, particularly gliomas.[2] **Vorasidenib** is designed to inhibit these mutant enzymes, thereby reducing 2-HG levels and impeding tumor growth.[2][6] A key advantage of **Vorasidenib** over other IDH inhibitors, such as Ivosidenib and Enasidenib, is its ability to effectively cross the blood-brain barrier.[2][5]

Comparative Performance Data

To objectively assess **Vorasidenib**'s target engagement, its inhibitory activity and brain penetrance are compared with other relevant IDH inhibitors.

In Vitro Inhibitory Activity of IDH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Vorasidenib**, Ivosidenib, and Enasidenib against various mutant IDH1 and IDH2 enzymes. Lower IC50 values indicate greater potency.



Compound	Target Mutant Enzyme	IC50 (nM)
Vorasidenib (AG-881)	IDH1 R132H	31.9[7][8]
IDH1 R132C	0.04 - 22[1][9]	
IDH1 R132G	0.04 - 22[1][9]	
IDH1 R132S	0.04 - 22[1][9]	
IDH2 R140Q	7 - 14[1][9], 31.7[7][8]	
IDH2 R172K	130[1][9]	
Ivosidenib (AG-120)	IDH1 R132H	~12 (homodimer)[10]
IDH1 R132C	-	
IDH1 R132G	-	
IDH1 R132S	-	
IDH2 R140Q	1800 (selective over)[11]	
IDH2 R172K	-	
Enasidenib (AG-221)	IDH1 R132H	48400 (selective over)[11]
IDH1 R132C	-	
IDH1 R132G	-	
IDH1 R132S	-	
IDH2 R140Q	100[11]	
IDH2 R172K	400	

Preclinical Brain Penetrance of IDH Inhibitors

The ability of a drug to penetrate the brain is critical for treating brain tumors like glioma. The brain-to-plasma ratio is a key indicator of this property.

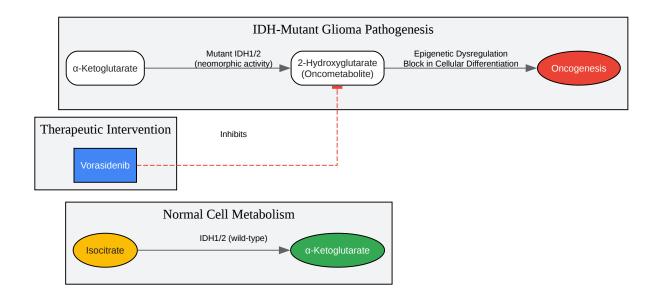


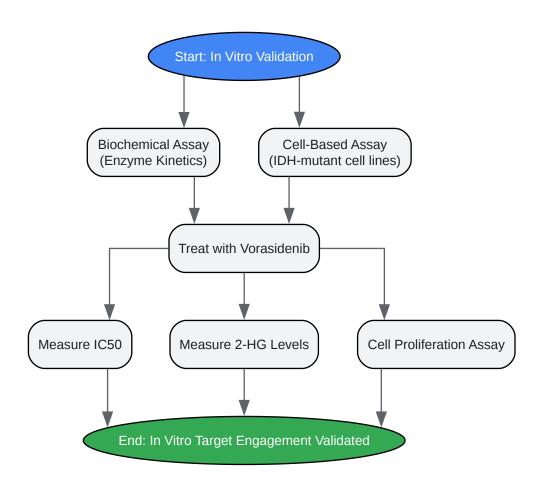
Compound	Animal Model	Brain-to-Plasma Ratio
Vorasidenib (AG-881)	Rat	0.65[12][13]
Mouse	1.33 (brain-to-plasma AUC ratio)[12]	
Ivosidenib (AG-120)	Rat, Dog, Monkey	Low (2.3% exposure ratio)[14]
Enasidenib (AG-221)	Mouse	0.14[12]

Signaling Pathway and Experimental Workflows

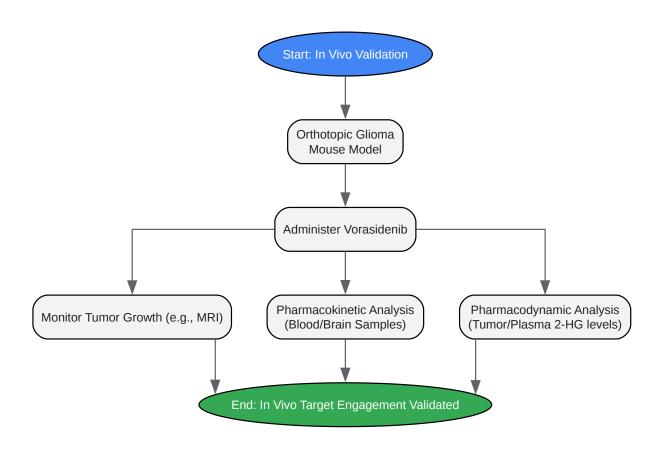
Visual representations of the underlying biological pathway and common experimental procedures aid in understanding the validation process.











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